4-Chloro-n-methylideneaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSCZLRRDGXZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295023 | |
| Record name | 4-chloro-n-methylideneaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32328-78-2 | |
| Record name | NSC99332 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-n-methylideneaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Chloro N Methylideneaniline and Its Analogues
Green Chemistry Approaches in Imine Synthesis
In recent years, the principles of green chemistry have significantly influenced the development of new synthetic routes for imines, aiming to reduce waste, eliminate hazardous solvents, and improve energy efficiency. scirp.orgchemistryviews.org
Catalyst-Free and Solvent-Free Condensation Reactions
A significant advancement in green imine synthesis is the development of catalyst- and solvent-free condensation reactions. scirp.org These methods often rely on the simple mixing of an aldehyde and an amine, with the removal of water, the primary byproduct, driving the reaction to completion. scirp.orgnih.gov One effective technique involves carrying out the reaction under reduced pressure, which facilitates water removal and can lead to high yields of the desired imine. scirp.org For instance, the reaction of benzaldehyde (B42025) and aniline (B41778) under these conditions has been shown to be highly effective. scirp.org
The advantages of this approach are numerous. It simplifies the reaction setup and workup procedures, as no catalyst needs to be removed from the final product. scirp.org Furthermore, the absence of solvents reduces the environmental impact and potential health hazards associated with their use. scirp.org Research has demonstrated that a variety of aromatic and aliphatic amines can be successfully reacted with aldehydes under these "neat" (solvent-free) conditions, often at room temperature, making it a highly versatile and energy-efficient method. scirp.orgscirp.org
| Reactant 1 | Reactant 2 | Conditions | Yield (%) | Reference |
| Benzaldehyde | Aniline | Solvent- and catalyst-free, reduced pressure | High | scirp.org |
| Various Aldehydes | Benzylamine | Solvent-free, room temperature | Good to High | scirp.org |
| 4-Nitrobenzaldehyde | 4-Methoxyaniline | Orange or lime juice as solvent | 47-50 | tandfonline.com |
Mechanochemical Synthesis Protocols
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool for imine synthesis. nih.gov High-speed ball milling is a common mechanochemical technique where reactants are placed in a jar with grinding balls and subjected to high-energy milling. nih.govresearchgate.net This process can facilitate reactions in the absence of solvents, leading to a significant reduction in waste. researchgate.net
The synthesis of N-heterocyclic carbenes, which can involve imine intermediates, has been successfully achieved using solvent-free ball milling, resulting in improved yields compared to conventional methods. nih.gov For example, the reaction of 2,6-diisopropylaniline (B50358) with 2,3-butanedione (B143835) under ball milling conditions demonstrates the efficacy of this approach. nih.gov Mechanochemical methods can also be applied to the synthesis of various other N-heterocycles, showcasing the broad applicability of this technique. nih.gov
Microwave-Assisted and Ultrasound-Promoted Syntheses
Microwave irradiation and ultrasound have been increasingly employed to accelerate organic reactions, including the synthesis of imines. ajrconline.orgbeilstein-journals.org These energy sources offer several advantages over conventional heating, such as rapid and uniform heating, which can lead to significantly shorter reaction times and higher yields. ajrconline.orgbeilstein-journals.org
Microwave-assisted synthesis has been successfully applied to a variety of traditional organic reactions, often resulting in cleaner reactions and simpler workup procedures. ajrconline.orgbohrium.com For the synthesis of imines, neat (solvent-free) reactions of non-volatile amines with aromatic aldehydes under microwave irradiation have proven to be highly efficient, with reaction times as short as eight minutes. organic-chemistry.org
Ultrasound-promoted synthesis offers another green alternative. researchgate.netresearchgate.net The use of ultrasonic waves can enhance reaction rates and yields, often under milder conditions than conventional methods. nih.gov For example, the condensation of various anilines and benzaldehydes has been effectively catalyzed by nano fly-ash H3PO4 under ultrasound irradiation in a greener solvent medium, achieving yields of over 75%. researchgate.net Another study demonstrated the synthesis of a series of imines in high yields through an ultrasound-assisted reaction of aldehydes and primary amines using silica (B1680970) as a promoter. researchgate.net
| Technique | Reactants | Catalyst/Promoter | Key Advantages | Reference |
| Microwave | Non-volatile amines and aromatic aldehydes | None (neat) | Rapid reaction (8 mins) | organic-chemistry.org |
| Microwave | Aldehydes, malononitrile, N-alkyl-2-cyanoacetamides | K2CO3 | Improved yield, reduced time | beilstein-journals.org |
| Ultrasound | Aryl anilines and benzaldehydes | Nano fly-ash H3PO4 | Yields >75% in greener solvent | researchgate.net |
| Ultrasound | Aldehydes and primary amines | Silica | High yields, simple work-up | researchgate.net |
Flow Chemistry Techniques for Scalable Production
For the large-scale production of imines and their derivatives, continuous flow chemistry offers significant advantages over traditional batch processing. nih.govyoutube.com Flow chemistry involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.com This level of control can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. youtube.com
A key benefit of flow chemistry is its scalability. nih.gov Once a process is optimized on a small scale, it can often be scaled up by simply running the reactor for a longer period or by using multiple reactors in parallel (numbering-up). nih.gov This makes it an attractive technology for industrial applications. youtube.com For instance, a chemoselective transfer hydrogenation of aryl imines has been successfully demonstrated using continuous flow visible light photoredox catalysis, achieving over 98% conversion within 9 minutes and allowing for easy scaling to produce multigram quantities of the amine product. nih.gov The design of modular and scalable electrochemical flow microreactors further enhances the versatility and scale-up potential of this technology. nih.gov
Stereoselective Synthetic Routes Towards Chiral Analogues of 4-Chloro-N-methylideneaniline
The synthesis of chiral amines and their derivatives is of great importance in medicinal chemistry and materials science. nih.govlouisiana.edu Stereoselective methods for the synthesis of chiral analogues of this compound often involve the asymmetric reduction of imines or the addition of nucleophiles to chiral imine precursors. nih.govresearchgate.net
One approach involves the use of chiral catalysts to control the stereochemical outcome of the reaction. For example, chiral Lewis bases derived from cinchona alkaloids have been used to catalyze the stereoselective reduction of imines with trichlorosilane. nih.gov These catalysts can be immobilized on solid supports, facilitating their recovery and reuse. nih.gov
Another strategy involves the use of chiral auxiliaries attached to the imine nitrogen. The chiral auxiliary directs the approach of a nucleophile or reducing agent, leading to the formation of one enantiomer in excess. acs.org For instance, the reduction of ketimines bearing a removable chiral auxiliary, such as (R)-methylbenzylamine, can be achieved with high diastereoselectivity. acs.org
Furthermore, enzymatic methods are gaining prominence for the asymmetric synthesis of chiral amines. nih.gov Imine reductases (IREDs) can catalyze the asymmetric reduction of α-hydroxymethyl ketones to produce chiral N-substituted 1,2-amino alcohols with excellent enantiomeric excess. nih.gov
| Method | Key Feature | Example | Outcome | Reference |
| Catalytic Asymmetric Reduction | Solid-supported chiral picolinamides | Reduction of imines with HSiCl3 | Enantio-enriched amines | nih.gov |
| Chiral Auxiliary | (R)-methyl benzyl (B1604629) residue on imine nitrogen | Reduction of ketimines | High diastereoselectivity | acs.org |
| Enzymatic Asymmetric Reduction | Imine reductases (IREDs) | Reduction of α-hydroxymethyl ketones | Chiral N-substituted 1,2-amino alcohols, excellent ee | nih.gov |
| Copper-Catalyzed Reductive Coupling | Cu(OAc)2/PCy3 catalyst | Coupling of imines with a chiral allenamide | Highly stereoselective synthesis of 1,2-diamino synthons | nih.gov |
Exploration of Novel Precursors and Reaction Conditions
The development of novel precursors and the optimization of reaction conditions are crucial for expanding the scope and efficiency of imine synthesis. researchgate.netbeilstein-journals.org Researchers are continuously exploring alternative starting materials and reaction parameters to overcome the limitations of traditional methods. organic-chemistry.orgnumberanalytics.com
One area of exploration is the use of alternative precursors to the traditional aldehyde and amine condensation. For example, N-phenylureas and alcohols can be used to synthesize imines in the presence of a base and air. organic-chemistry.org Another approach involves the reaction of terminal alkynes with anilines, catalyzed by a cationic rhodium(I) complex, to produce imines under mild conditions. organic-chemistry.org
The optimization of reaction conditions, such as solvent, catalyst loading, and temperature, can significantly impact the yield and selectivity of imine synthesis. researchgate.net For instance, in the copper-metal-organic framework (Cu-MOF) catalyzed synthesis of imines from amines and alcohols, tetrahydrofuran (B95107) (THF) was found to be the optimal solvent. researchgate.net Similarly, the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines was optimized to proceed efficiently in DME at 60 °C without the need for a catalyst or additive. beilstein-journals.org The use of supercritical carbon dioxide (sc-CO2) as both a solvent and a promoter represents an innovative and green approach to imine synthesis, where the in situ formation of carbonic acid from water and CO2 autocatalyzes the reaction. chemistryviews.org
Elucidation of Reaction Mechanistic Pathways and Transformations of 4 Chloro N Methylideneaniline
Nucleophilic and Electrophilic Reactivity Studies
The core reactivity of 4-Chloro-N-methylideneaniline centers on the carbon-nitrogen double bond. The carbon atom is electrophilic, while the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. The presence of the 4-chlorophenyl group significantly influences both sites.
The electron-withdrawing nature of the chloro group enhances the electrophilicity of the imine carbon, making it more susceptible to attack by nucleophiles compared to imines with electron-donating groups on the N-aryl ring. This follows the general principle that electron-withdrawing groups on the nitrogen of an imine increase its reactivity toward nucleophiles. The reaction typically begins with the nucleophilic addition to the C=N bond. libretexts.org
Conversely, the electron-withdrawing 4-chlorophenyl group decreases the nucleophilicity of the imine nitrogen. This reduced nucleophilicity can influence reactions where the nitrogen atom acts as the primary nucleophile. For instance, in reactions with highly reactive electrophiles like arynes, the nucleophilicity of the nitrogen atom and the N-aryl moiety governs the periselectivity of cycloaddition reactions. researchgate.net Studies on related N-aryl imines show that electron-deficient systems may favor different pathways compared to electron-rich ones. researchgate.netmdpi.com
Table 1: General Reactivity of N-Aryl Imines
| Reaction Type | Attacking Species | Site of Attack on Imine | Influence of 4-Chloro Group |
|---|---|---|---|
| Nucleophilic Addition | Nucleophile (e.g., organometallics, enolates, hydrides) | Imine Carbon (Electrophilic) | Enhances electrophilicity, accelerating the reaction. |
| Electrophilic Addition | Electrophile (e.g., protons, Lewis acids) | Imine Nitrogen (Nucleophilic) | Reduces nucleophilicity and basicity. |
| N-Arylation | Aryne | Imine Nitrogen (Nucleophilic) | Reduced nucleophilicity may disfavor this pathway compared to alternatives. researchgate.net |
Hydrolysis and Imine Exchange Mechanisms
Imines can undergo reversible hydrolysis to their parent aldehyde (formaldehyde, in this case) and primary amine (4-chloroaniline). This reaction is typically catalyzed by acid and driven to completion by an excess of water. masterorganicchemistry.commasterorganicchemistry.com
The mechanism for acid-catalyzed hydrolysis proceeds through several key steps: libretexts.orgchemistrysteps.com
Protonation: The imine nitrogen is protonated by an acid (e.g., H₃O⁺) to form a highly electrophilic iminium ion.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the iminium carbon.
Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, forming a carbinolamine intermediate.
Elimination: The lone pair on the oxygen assists in the elimination of the neutral 4-chloroaniline (B138754) as a leaving group.
Deprotonation: The resulting protonated carbonyl is deprotonated by water or the released amine to yield formaldehyde (B43269).
The rate of hydrolysis for imines is pH-dependent, with the maximum rate often observed in weakly acidic conditions (around pH 4-5). masterorganicchemistry.com At very low pH, the amine nucleophile required for the reverse reaction becomes fully protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, making it a poor leaving group. libretexts.org
Imine exchange reactions, including transimination (reaction with a different amine) and imine metathesis (reaction between two different imines), are also characteristic of the C=N bond. These reactions generally proceed without the need for water and are thought to involve four-membered cyclic transition states. researchgate.netrsc.org The exchange processes are fundamental to the field of dynamic covalent chemistry.
Cycloaddition Reactions Involving the Imine Moiety
The C=N double bond of this compound can participate in cycloaddition reactions. N-aryl imines are known to react with arynes, such as benzyne, in pseudo-multicomponent reactions. researchgate.net The reaction can proceed via a regioselective aza-Diels-Alder ([4+2] cycloaddition) pathway where the imine acts as an azadiene. The electronic properties of the imine dictate the subsequent steps. For N-aryl aldimines with electron-withdrawing groups, the initial cycloadduct is prone to aromatization. researchgate.net
The general outcome of reactions between N-aryl imines and arynes is summarized below.
Table 2: Cycloaddition of N-Aryl Imines with Benzyne
| Imine Type | Initial Reaction | Subsequent Step | Final Product Type |
|---|---|---|---|
| Electron-Rich N-Aryl Imine | Aza-Diels-Alder | N-Arylation | N-Aryl 1,2-dihydroisoquinoline (B1215523) researchgate.net |
| "Push-Pull" N-Aryl Imine | Aza-Diels-Alder | Dehydrogenation | 1,2-Dehydroisoquinoline researchgate.net |
Given its electron-deficient N-aryl ring, this compound might favor pathways like [2+2] annulation or aza-Diels-Alder reactions followed by aromatization, depending on the specific reaction conditions and the nature of the dienophile or dipolarophile. researchgate.netmdpi.com
Reductive and Oxidative Transformations
Reductive Transformations The most common reductive transformation of an imine is the reduction of the C=N double bond to form a secondary amine. For this compound, this would yield N-methyl-4-chloroaniline. This can be achieved using a variety of reducing agents. A common laboratory and industrial method is catalytic hydrogenation using catalysts like palladium, platinum, or nickel. Alternatively, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective. The combination of imine formation followed by in-situ reduction is a powerful method known as reductive amination. masterorganicchemistry.com A one-pot method using manganese dioxide as an oxidant to form the imine from an alcohol, followed by reduction with a polymer-supported cyanoborohydride, has been reported for related systems. organic-chemistry.org
Oxidative Transformations The oxidation of imines is less common but can lead to various products. Visible-light-promoted oxidative cyclization of related 2-vinyl-N-aryl imines has been shown to produce indole (B1671886) derivatives. acs.org This process involves radical cyclization initiated by a photosensitizer. Palladium-catalyzed oxidative cyclization of N-aryl enamines (which can be in equilibrium with imines) is another route to synthesize indoles. nih.gov While these examples involve more complex substrates, they illustrate the potential for oxidative pathways involving the N-aryl imine core, where the N-aryl group participates in ring formation.
Pericyclic Reactions and Rearrangements
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. oup.comresearchgate.net Besides the cycloadditions mentioned previously, imines can theoretically undergo other types of pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements.
Electrocyclic Reactions: These are intramolecular reactions involving the formation of a σ-bond at the termini of a conjugated π-system. oup.com For this compound itself, this is less common, but for derivatives with extended conjugation, it becomes a mechanistic possibility.
Sigmatropic Rearrangements: These reactions involve the migration of a σ-bond across a π-system. oup.com Computational studies on researchgate.netmasterorganicchemistry.com sigmatropic rearrangements in imine-containing systems have been performed to analyze the transition from pericyclic to pseudopericyclic mechanisms depending on the substituents. nih.gov The presence of heteroatoms like nitrogen can significantly alter the energy barriers and the nature of the transition state.
Rearrangements related to the imine functional group, such as the Beckmann rearrangement of oximes (C=N-OH), are well-established. Although not a direct reaction of the imine itself, it highlights the reactivity patterns of the C=N bond in related structures.
Computational Analysis of Transition States and Energy Barriers
Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating the complex mechanisms of imine reactions. Such studies provide insights into the geometry of transition states (TS) and the corresponding activation energy barriers, which are often difficult to determine experimentally.
For instance, computational studies on the researchgate.netmasterorganicchemistry.com sigmatropic rearrangement in imine analogues help to characterize the transition state as either pericyclic (aromatic) or pseudopericyclic (non-aromatic) by analyzing multicenter electron delocalization. nih.gov In the cycloaddition of N-aryl imines with arynes, DFT calculations can predict the preference for [4+2] versus [2+2] pathways and explain the regioselectivity based on the stability of the intermediates and transition states. researchgate.net
Hammett analysis, combined with DFT calculations, has been used to study reactions of related systems. For example, in the Rh-catalyzed cycloaddition of 1,2,3-thiadiazoles, a positive ρ value indicated the development of negative charge in the rate-determining transition state, providing crucial mechanistic insight. acs.org Similar studies on reactions involving this compound could quantify the electronic effect of the chloro-substituent on reaction rates and mechanisms.
Table 3: Illustrative Computational Findings for Related Imine Reactions
| Reaction Type | System Studied | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| researchgate.netmasterorganicchemistry.com Sigmatropic Rearrangement | Propene vs. Imine Analogues | DFT (B3LYP) | Transition from high-barrier pericyclic to low-barrier pseudopericyclic mechanism upon heteroatom substitution. | nih.gov |
| Aza-Diels-Alder | N-Aryl Imines + Benzyne | DFT | Periselectivity ([4+2] vs [2+2]) is governed by the nucleophilicity of the imine nitrogen and N-aryl moiety. | researchgate.net |
| Imine Hydrolysis | General Imines | - | Under acidic conditions, the rate-determining step is the decomposition of the tetrahedral intermediate. | masterorganicchemistry.com |
These computational approaches are essential for building a predictive understanding of the reactivity of this compound and designing new synthetic transformations.
Theoretical and Computational Investigations of 4 Chloro N Methylideneaniline
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. samipubco.comsamipubco.com It is widely employed to determine molecular geometries, energies, and other electronic properties with high accuracy. samipubco.com For 4-Chloro-N-methylideneaniline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be instrumental in elucidating its fundamental electronic characteristics. physchemres.org
Molecular Orbitals and Electron Density Distributions
The molecular orbitals (MOs) of a compound dictate its chemical behavior. In this compound, the distribution of electron density across the molecule can be visualized through its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) involved in chemical reactions. samipubco.com
For this compound, the HOMO is expected to be predominantly localized on the aniline (B41778) ring and the nitrogen atom of the imine group, reflecting the electron-donating nature of the amino group. The LUMO, conversely, would likely be distributed over the imine bond (C=N) and the chlorophenyl ring, indicating these as potential sites for nucleophilic attack. The electron density distribution, often visualized through electrostatic potential maps, would show negative potential (red and yellow areas) around the nitrogen and chlorine atoms, signifying regions of high electron density and potential for electrophilic interaction. samipubco.com Positive potential (blue areas) would be expected around the hydrogen atoms. samipubco.com
Frontier Orbital Analysis (HOMO-LUMO Gaps)
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. researchgate.net For substituted anilines and related imines, this gap is influenced by the nature of the substituents. physchemres.orgresearchgate.net
In the case of this compound, the chlorine atom, being electron-withdrawing, and the imine group would modulate the HOMO-LUMO gap. DFT calculations would provide a quantitative measure of this gap. A smaller energy gap would imply that the molecule is more polarizable and has a higher tendency to engage in chemical reactions. nih.gov
Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
| Note: These are hypothetical values based on trends observed in similar molecules for illustrative purposes. |
Quantum Chemical Calculations for Reactivity Predictions
Quantum chemical calculations provide a suite of descriptors that can predict the reactivity of a molecule. numberanalytics.com These reactivity descriptors are derived from the electronic structure and offer a quantitative way to understand a molecule's behavior in chemical reactions. numberanalytics.com
For this compound, key reactivity descriptors would include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Electronegativity (χ): The tendency to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A smaller hardness value indicates higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η).
These descriptors, calculated from the HOMO and LUMO energies, would provide a comprehensive picture of the reactivity of this compound.
Table 2: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Value |
| Ionization Potential (I) | 6.5 eV |
| Electron Affinity (A) | 1.8 eV |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Electrophilicity Index (ω) | 3.67 eV |
| Note: These are hypothetical values calculated from the illustrative data in Table 1. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. acs.org For a flexible molecule like this compound, MD simulations can explore its conformational space to identify stable geometries and understand its dynamic behavior in different environments, such as in a solvent. acs.org
Ab Initio and Semi-Empirical Calculations for Spectroscopic Interpretations
Computational methods are essential for interpreting experimental spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Ab initio and DFT calculations can predict vibrational frequencies with good accuracy, which, when compared with experimental IR and Raman spectra, allow for a detailed assignment of the vibrational modes to specific molecular motions. researchgate.net
GIAO (Gauge-Including Atomic Orbital) method , often used within DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net Comparing calculated and experimental chemical shifts helps in the structural elucidation of the molecule. researchgate.net
These computational approaches would provide a theoretical basis for understanding the spectroscopic signatures of this compound.
Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=N stretch | 1645 | 1640 |
| C-Cl stretch | 750 | 745 |
| N-H bend (if applicable) | - | - |
| Aromatic C-H stretch | 3050-3100 | 3045-3095 |
| Note: These are hypothetical yet realistic values for illustrative purposes. |
Computational Approaches to Intermolecular Interactions
The way this compound interacts with itself and with other molecules is crucial for understanding its properties in the solid and liquid states. Computational methods can quantify these non-covalent interactions.
Halogen bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich sites on neighboring molecules. nih.gov
Hydrogen bonding: If the imine nitrogen acts as a hydrogen bond acceptor, it can interact with hydrogen bond donors.
π-π stacking: The aromatic rings can engage in stacking interactions, which contribute to the stability of molecular aggregates. nih.gov
Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify the strength of these intermolecular interactions. nih.govdntb.gov.ua These studies would reveal the preferred modes of molecular packing and their energetic contributions.
Advanced Spectroscopic and Structural Elucidation Studies of 4 Chloro N Methylideneaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization
High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment and connectivity of atoms within a molecule.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping the covalent framework of 4-Chloro-N-methylideneaniline.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the ¹H-¹H COSY spectrum would be expected to show cross-peaks between the adjacent aromatic protons, confirming their positions on the chlorophenyl ring. The protons ortho to the imine group (H-2/H-6) would show coupling to the meta protons (H-3/H-5), presenting as a distinct set of correlations characteristic of a 1,4-disubstituted benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. columbia.edu An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal. It would also show a clear correlation between the unique methylidene proton (-N=CH₂) and its associated carbon, providing a key diagnostic signal for the imine functional group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which helps in connecting different molecular fragments. columbia.eduepfl.ch For this compound, the most significant HMBC correlation would be between the methylidene protons and the aromatic C1 carbon (the carbon directly bonded to the nitrogen atom). This correlation would unequivocally establish the connectivity between the methylidene group and the 4-chloroaniline (B138754) moiety. Additional correlations from the aromatic protons to other carbons in the ring would further solidify the structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) | Key COSY Correlations (from ¹H) |
|---|---|---|---|---|
| Methylidene (-N=CH₂) | ~8.2 | ~160 | C1 | - |
| C1 | - | ~149 | - | - |
| C2/C6 | ~7.2 | ~122 | C4, C1 | H3/H5 |
| C3/C5 | ~7.4 | ~129 | C1, C4 | H2/H6 |
Solid-State NMR for Polymorphic Analysis
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. It is particularly valuable for identifying and studying polymorphism—the ability of a compound to exist in two or more crystalline forms. Different polymorphs of this compound would exhibit distinct ssNMR spectra due to variations in their crystal lattice environments, molecular packing, and intermolecular interactions.
By using techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS), one can obtain high-resolution carbon spectra of the solid compound. Each unique carbon in the asymmetric unit of a crystal lattice will give rise to a distinct resonance. Therefore, if multiple polymorphs are present, the spectrum will show a doubling or multiplication of peaks corresponding to the different molecular environments. researchgate.net Furthermore, ¹H ssNMR can be highly sensitive to differences in hydrogen bonding and other intermolecular contacts, providing further evidence for polymorphic forms. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Probing Electronic Structure and Bonding
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These modes are sensitive to bond strengths, molecular geometry, and electronic structure, making them excellent tools for functional group identification and structural analysis. nih.gov
For this compound, the most characteristic vibrational band would be the C=N imine stretch. This is expected to appear as a strong band in the FT-IR spectrum and a prominent signal in the Raman spectrum, typically in the region of 1610-1640 cm⁻¹. The exact frequency provides insight into the electronic nature of the imine bond. Other important vibrational modes include:
Aromatic C=C stretching: Occurring in the 1450-1600 cm⁻¹ region.
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methylidene C-H stretch would also be in this region.
C-Cl stretching: A strong band expected in the lower frequency region of the spectrum.
The combination of FT-IR and Raman data provides a comprehensive vibrational profile, as some modes may be more active in one technique than the other due to molecular symmetry and selection rules. nih.gov
Table 2: Predicted Principal Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |
| Imine C=N Stretch | 1610 - 1640 | Strong | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
| C-N Stretch | 1200 - 1350 | Medium | Medium |
UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions associated with chromophores. The spectrum of this compound is expected to be dominated by absorptions from its two main chromophoric systems: the 4-chlorophenyl group and the C=N imine bond.
Based on data from structurally similar aniline-based imines, characteristic absorbances are expected in the UV region. nih.gov These typically include:
An intense band below 250 nm corresponding to the π → π* transition of the aromatic ring.
A band in the 290-350 nm range, which can be attributed to π → π* transitions involving the entire conjugated system, including the C=N bond and the benzene ring. nih.gov
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, is highly dependent on the molecule's structure and environment. While many imines are not strongly fluorescent due to efficient non-radiative decay pathways (e.g., E/Z isomerization), some aromatic imines exhibit fluorescence. The potential for fluorescence in this compound would be influenced by factors such as solvent polarity and molecular rigidity.
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
In the structure of this analogue, the asymmetric unit contains two molecules with significantly different conformations. researchgate.net A key finding is that the molecules are not planar. The dihedral angle (the twist) between the plane of the 4-chloroaniline ring and the plane of the imine-linked phenyl ring is substantial, measuring 19.68° in one molecule and 45.54° in the other. researchgate.net This indicates that significant steric and/or electronic effects prevent the entire conjugated system from lying flat.
For this compound, a similar non-planar structure is expected, with a notable dihedral angle between the chlorophenyl ring and the C-N=C plane. The crystal packing would likely be stabilized by weak intermolecular interactions such as C-H···π interactions.
Table 3: Crystallographic Data for the Analogue Compound 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₄ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.0315 (6) |
| b (Å) | 11.2372 (4) |
| c (Å) | 15.5244 (6) |
| β (°) | 94.347 (2) |
| Volume (ų) | 2770.60 (17) |
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragmentation Pathways
Advanced mass spectrometry techniques are vital for confirming molecular weight and elucidating fragmentation patterns, which provides structural information.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of this compound (C₇H₆ClN). This allows for the unambiguous determination of its elemental formula. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, HRMS would show two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 intensity ratio, which is a definitive signature for a monochlorinated compound. miamioh.edu
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. nih.gov Studying these fragments helps to piece together the molecule's structure. For this compound, the fragmentation pathway would likely involve several key steps:
Loss of a chlorine radical to give an [M-Cl]⁺ fragment.
Cleavage at the C-N or N=C bond.
Loss of HCN or related small neutral molecules.
The resulting fragmentation spectrum provides a unique fingerprint for the compound, useful for its identification in complex mixtures.
Table 4: Predicted High-Resolution Mass Spectrometry Fragments for this compound
| Ion | Proposed Formula | Predicted m/z (for ³⁵Cl) | Fragmentation Pathway |
|---|---|---|---|
| [M]⁺ | [C₇H₆ClN]⁺ | 139.02 | Molecular Ion |
| [M+2]⁺ | [C₇H₆³⁷ClN]⁺ | 141.02 | Isotopic Molecular Ion |
| [M-Cl]⁺ | [C₇H₆N]⁺ | 104.05 | Loss of Chlorine radical |
Chiroptical Spectroscopic Methods (CD, ORD) for Chiral Analogues
Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the stereochemical elucidation of chiral molecules. These techniques measure the differential interaction of chiral substances with left and right circularly polarized light, providing valuable information on the absolute configuration and conformational properties of chiral centers and chromophores within a molecule. While this compound itself is achiral, the introduction of a chiral center, typically by replacing the N-methylidene group with a chiral substituent, allows for the application of these powerful analytical methods. The resulting chiral analogues serve as important models for understanding the relationship between molecular structure and chiroptical properties.
The study of chiral Schiff bases, structurally related to analogues of this compound, has been a subject of considerable research. For instance, the condensation of a chiral amine, such as (S)-(-)-α-phenylethylamine, with a substituted benzaldehyde (B42025), like 4-chlorobenzaldehyde, yields a chiral imine. The chiroptical properties of such compounds are dominated by the electronic transitions of the aromatic chromophores and the imine (C=N) group.
Research on N-salicylidene derivatives of chiral amines, which share the imine chromophore with potential chiral analogues of this compound, has provided significant insights. Studies have shown that the sign and magnitude of the Cotton effects observed in the CD and ORD spectra of these compounds can be correlated with the absolute configuration of the chiral center. cdnsciencepub.comingentaconnect.com Specifically, the electronic transitions of the salicylidenimino chromophore, typically observed around 255 nm and 315 nm, are particularly sensitive to the stereochemical environment. cdnsciencepub.comcdnsciencepub.com
In the case of N-salicylidene derivatives of α- and β-phenylalkylamines, a strong rotational strength is observed, which is attributed to the interaction between the π-electron system of the phenyl group and the salicylidenimino chromophore. cdnsciencepub.comingentaconnect.com This interaction is dependent on the conformation of the molecule, and a planar sector rule has been proposed to relate the observed sign of the Cotton effects to the absolute configuration. cdnsciencepub.comcdnsciencepub.com For example, in the preferred conformation of (S)-(+)-N-salicylidene-α-phenylethylamine, where the phenyl group is situated behind the plane of the salicylidenimino chromophore, positive Cotton effects are observed. cdnsciencepub.com
While specific CD and ORD data for chiral analogues of this compound are not extensively documented in publicly available literature, the principles established from related chiral Schiff bases provide a solid framework for predicting and interpreting their chiroptical behavior. The electronic transitions of the 4-chlorophenyl ring and the imine chromophore would be the primary contributors to the CD and ORD spectra. The position and sign of the observed Cotton effects would be indicative of the absolute configuration of the chiral moiety and the preferred conformation of the molecule in solution.
Interactive Data Table of Related Chiral Analogues' Chiroptical Data:
| Compound | Solvent | λ (nm) | [θ] (deg·cm²/dmol) | Reference |
| (S)-(+)-N-salicylidene-α-phenylethylamine | Ethanol | 315 | +10,800 | cdnsciencepub.com |
| (S)-(+)-N-salicylidene-α-phenylethylamine | Ethanol | 255 | +23,500 | cdnsciencepub.com |
| (S)-(+)-N-salicylidene-sec-butylamine | Ethanol | 316 | +3,470 | cdnsciencepub.com |
| (S)-(+)-N-salicylidene-sec-butylamine | Ethanol | 254 | +9,800 | cdnsciencepub.com |
| (R)-(-)-N-salicylidene-2,2-dimethyl-3-aminobutane | Ethanol | 315 | -2,850 | cdnsciencepub.com |
| (R)-(-)-N-salicylidene-2,2-dimethyl-3-aminobutane | Ethanol | 253 | -6,700 | cdnsciencepub.com |
Catalytic Applications of 4 Chloro N Methylideneaniline and Its Derivatives
Organocatalysis Mediated by 4-Chloro-N-methylideneaniline
In the realm of organocatalysis, imines are key intermediates. While this compound itself is not a primary organocatalyst, it can serve as a precursor to catalytically active species or as a substrate in organocatalytic reactions. Chiral primary or secondary amines can react with carbonyl compounds to form chiral enamines or iminium ions, which are central to many organocatalytic cycles. nobelprize.org
N-aryl imines, such as this compound, are crucial substrates in asymmetric reductions catalyzed by Lewis basic organocatalysts. For instance, L-pipecolinic acid-derived formamides have been shown to be highly efficient and enantioselective catalysts for the reduction of various N-aryl imines to chiral amines using trichlorosilane. organic-chemistry.org This methodology offers a broad substrate scope with high yields and enantioselectivities. organic-chemistry.org
Furthermore, the umpolung (reverse polarity) of imines, where the normally electrophilic imine carbon is rendered nucleophilic, opens up new synthetic pathways. Chiral phase-transfer catalysts can mediate the deprotonation of imines to form 2-azaallyl anions, which then react with electrophiles in a highly stereoselective manner. nih.gov This approach allows for the synthesis of chiral amino compounds from readily available imine precursors. nih.gov
Metal-Imine Complex Catalysis in Organic Transformations
The nitrogen atom of an imine can coordinate to a metal center, forming a metal-imine complex. This interaction can activate the imine for nucleophilic attack or the metal can participate in a catalytic cycle where the imine-containing ligand directs the stereochemical outcome of the reaction.
The asymmetric cross-coupling of two different imines to produce chiral vicinal diamines is a significant challenge in organic synthesis. nih.govbohrium.com The development of chiral catalysts that can differentiate between two imine substrates and control the stereochemistry of the C-C bond formation is an active area of research. nih.govbohrium.com While specific examples using this compound are not reported, N-aryl imines are common substrates in these reactions. nih.govbohrium.com
Catalytic asymmetric nucleophilic addition of organometallic reagents to imines is a well-established method for synthesizing chiral amines. nih.gov N-aryl imines are often used as substrates in these reactions, with the choice of the N-substituent influencing the reactivity and the conditions required for subsequent protecting group removal. nih.gov
While direct involvement of this compound in catalytic cross-coupling is not prominent, the broader class of N-aryl compounds is central to many such reactions. For instance, Ni/photoredox dual catalysis has been successfully employed for challenging C(sp²)–O cross-coupling reactions involving peptide backbones, demonstrating the potential for complex molecule synthesis. rsc.org The principles of such catalytic systems could potentially be adapted for reactions involving imine-containing molecules.
The reduction of imines to amines via hydrogenation is a fundamental transformation in organic chemistry. researchgate.netfau.eunih.gov Both homogeneous and heterogeneous catalysts are employed for this purpose. Half-sandwich metal complexes have shown particular promise in the transfer hydrogenation and hydrogenation of imines. rsc.org The development of inexpensive and biocompatible main group metal catalysts, such as calcium-based systems, for imine hydrogenation presents a sustainable alternative to precious metal catalysts. fau.eu
The oxidation of anilines can lead to the formation of quinone imines, which are reactive intermediates. csu.edu.au The controlled oxidation of substituted anilines can be a route to generate N-aryl-p-quinone imines, which can participate in further chemical transformations. csu.edu.au
Photocatalytic Applications
The intersection of photocatalysis and organocatalysis has led to novel synthetic methodologies. In some instances, a photocatalyst can generate a radical species that then enters an organocatalytic cycle involving enamine or iminium ion intermediates. nobelprize.org This synergistic approach has been used for the α-alkylation of aldehydes and could conceptually be extended to reactions involving imine substrates. nobelprize.org
Catalyst Design and Immobilization Strategies
The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and applicability in industrial processes. For hydrogenation reactions, palladium catalysts supported on materials like celite-polyaniline have been developed for the chemoselective hydrogenation of imines. researchgate.net The design of such supported catalysts focuses on maintaining high catalytic activity and selectivity while facilitating easy separation from the reaction mixture. researchgate.net
Materials Science Applications of 4 Chloro N Methylideneaniline Based Architectures
Incorporation into Polymeric Materials and Copolymers
No research findings on the incorporation of 4-chloro-N-methylideneaniline into polymeric materials or copolymers were identified.
Design of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
There is no available literature detailing the use of this compound as a building block for the design of COFs or MOFs.
Application in Organic Semiconductors and Optoelectronic Devices
No studies on the application of this compound in organic semiconductors or optoelectronic devices were found.
Sensory Materials and Chemo-sensors
No research on the use of this compound in the development of sensory materials or chemosensors could be located.
Supramolecular Assemblies and Crystal Engineering with 4 Chloro N Methylideneaniline
Hydrogen Bonding Networks in Solid-State Structures
In the solid state, hydrogen bonds are pivotal in establishing robust and predictable structural motifs. For chloro-substituted Schiff bases, including analogs of 4-Chloro-N-methylideneaniline, a variety of hydrogen bonding interactions are observed. While the primary structure of this compound lacks strong hydrogen bond donors like -OH or -NH2 groups, weaker C-H···N and C-H···Cl interactions play a significant role in the molecular self-assembly.
Research on closely related compounds, such as N-(4-chlorobenzylidene)-2-hydroxyaniline, reveals the formation of a three-dimensional framework held together by a combination of O-H···N, O-H···O, and C-H···π(arene) hydrogen bonds. nih.gov In the absence of a hydroxyl group, as is the case for this compound, the focus shifts to the weaker, yet structurally significant, C-H hydrogen bonds.
In the crystal structure of 4-chloro-N-[4-(dimethylamino)benzylidene]aniline, C-H···Cl hydrogen bonds contribute to the formation of double layers, demonstrating their importance in extending the molecular assembly into higher dimensions. nih.gov Similarly, in the crystal of 4-chloro-N-(4-nitrobenzylidene)aniline, C-H···O hydrogen bonds are the predominant interactions linking the major disordered components of the molecule. nih.gov For this compound, it is anticipated that C-H bonds from the methyl group and the aromatic rings will act as donors, with the imine nitrogen and the chlorine atom serving as acceptors. These interactions, while weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal lattice.
The geometry of these interactions is crucial. For instance, in a series of syringaldehyde (B56468) imines with para-substituted anilines, O-H···N hydrogen bonding interactions were found to be the primary determinants of the three-dimensional packing, leading to either zigzag chains or hexameric rings depending on the orientation of the hydroxyl group. mdpi.com This highlights the directional nature of hydrogen bonds and their role in creating specific supramolecular architectures.
Table 1: Potential Hydrogen Bonding Interactions in the Crystal Structure of this compound Analogs
| Donor | Acceptor | Interaction Type | Typical Distance (Å) | Role in Crystal Packing |
| C-H (aromatic) | N (imine) | C-H···N | 2.4 - 2.8 | Formation of chains or dimers |
| C-H (methyl) | N (imine) | C-H···N | 2.5 - 2.9 | Stabilization of local conformation |
| C-H (aromatic) | Cl | C-H···Cl | 2.7 - 3.0 | Linking of supramolecular motifs |
| C-H (aromatic) | π-system | C-H···π | 2.5 - 2.9 | Building of 3D networks |
π-Stacking and Halogen Bonding Interactions
Aromatic rings in Schiff bases like this compound are prone to engage in π-stacking interactions, which are a significant driving force for their self-assembly. These interactions can be broadly categorized as face-to-face or edge-to-face. In many chloro-substituted Schiff bases, π-π interactions are a major factor in the molecular packing, often favoring a parallel but not necessarily antiparallel arrangement, especially when the molecular dipole is small. nih.gov
In the crystal structure of 4-chloro-N-[4-(dimethylamino)benzylidene]aniline, π-π interactions contribute to the formation of "dimers" which then assemble into double chains. nih.gov The geometry of these interactions is sensitive to the electronic nature of the substituents on the aromatic rings. The interplay between π-stacking and other non-covalent forces, such as hydrogen bonds, creates a complex energy landscape that determines the final crystal structure.
Halogen bonding is another critical interaction in the crystal engineering of halo-substituted organic molecules. The chlorine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites such as the imine nitrogen or even another chlorine atom. While C-H···Cl hydrogen bonds are common, true halogen bonds (C-Cl···N or C-Cl···Cl) are also possible and can influence the crystal packing. However, in many observed structures of chloro-substituted Schiff bases, Cl···Cl interactions are often secondary to other forces like C-H···π and π-π stacking. nih.gov
Studies on imines derived from 2-nitrobenzaldehyde (B1664092) and 4-haloanilines have shown that when cocrystallized with halogen bond donors, the imine nitrogen is the preferred site of interaction over other potential acceptor sites like a nitro group. nih.gov This indicates the potential for this compound to form halogen-bonded cocrystals.
Table 2: Characteristics of π-Stacking and Halogen Bonding in this compound Analogs
| Interaction Type | Participating Groups | Typical Geometry | Significance in Crystal Packing |
| π-π Stacking | Aromatic rings | Parallel-displaced, T-shaped | Formation of columnar stacks or herringbone patterns |
| C-H···π | Aromatic C-H and π-face of another ring | Edge-to-face | Cross-linking of π-stacked columns or layers |
| Halogen Bonding (C-Cl···N) | Chlorine atom and imine nitrogen | Linear or near-linear | Directional control in cocrystal formation |
| Halogen Bonding (C-Cl···Cl) | Chlorine atoms on adjacent molecules | Type I or Type II geometry | Can contribute to layered structures |
Self-Assembly Processes in Solution and at Interfaces
The self-assembly of Schiff bases is not limited to the solid state but also occurs in solution and at interfaces, leading to the formation of ordered nanostructures. The reversible nature of the imine bond allows for dynamic covalent chemistry, where structures can form and reform under thermodynamic control. nih.gov This property is particularly useful in the construction of complex architectures like one-dimensional polymers and two-dimensional covalent organic frameworks (COFs) at solid-liquid interfaces. core.ac.ukresearchgate.net
Scanning tunneling microscopy (STM) has been instrumental in visualizing the self-assembly of imine-based structures on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). core.ac.uk The process typically involves the physisorption of the precursor molecules (an aldehyde and an amine) onto the surface, followed by a condensation reaction to form the imine. The resulting nanostructures are often stabilized by intermolecular interactions such as van der Waals forces and hydrogen bonding between the molecular backbones. core.ac.uk
The stoichiometry of the precursors and the nature of the solvent and substrate can significantly influence the resulting self-assembled structures. researchgate.net For a molecule like this compound, its self-assembly at an interface would be governed by a balance between the molecule-substrate interactions and the intermolecular forces, including hydrogen bonding, π-stacking, and halogen bonding. The planarity and shape of the molecule would also play a crucial role in determining the packing efficiency and the dimensionality of the resulting assembly.
Cocrystal and Salt Formations for Modulating Solid-State Properties
Cocrystallization is a powerful strategy in crystal engineering to modify the physicochemical properties of a solid without altering the chemical structure of the active molecule. researchgate.net A cocrystal is a multicomponent crystal in which the components are held together by non-covalent interactions. For this compound, cocrystals could be formed with a variety of coformers that can participate in hydrogen or halogen bonding.
The imine nitrogen in this compound is a good hydrogen bond acceptor, making it a suitable candidate for forming cocrystals with molecules that are strong hydrogen bond donors, such as carboxylic acids or phenols. Similarly, the chlorine atom can act as a halogen bond donor, enabling the formation of cocrystals with molecules that are good halogen bond acceptors. The formation of cocrystals can lead to changes in properties such as solubility, melting point, and stability.
Salt formation, on the other hand, involves the transfer of a proton from an acidic coformer to a basic site on the target molecule. The basicity of the imine nitrogen in this compound (pKa of the conjugate acid is typically around 4-5) suggests that salt formation is possible with strong acids. The distinction between a cocrystal and a salt is determined by the pKa difference between the components; a ΔpKa of greater than 3 generally favors salt formation.
Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. nih.gov Schiff bases are known to exhibit polymorphism, often arising from different conformations of the molecule or different packing arrangements in the crystal lattice.
For this compound, polymorphism could arise from the rotational flexibility around the C-N single bonds, leading to different dihedral angles between the aromatic rings. This conformational flexibility, coupled with the variety of possible intermolecular interactions, can give rise to multiple stable or metastable crystal forms. For example, the related compound 4-chloro-N-(4-nitrobenzylidene)aniline exhibits whole-molecule disorder in its crystal structure, which can be considered a form of polymorphism. nih.gov
Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. The formation of pseudopolymorphs depends on the solvent used for crystallization and the ability of the solvent molecules to form favorable interactions with the host molecule. Given the potential for hydrogen bonding with the imine nitrogen and chlorine atom of this compound, it is plausible that it could form solvates with protic solvents.
A thorough polymorph screen, involving crystallization from a variety of solvents under different conditions, would be necessary to identify and characterize the different crystalline forms of this compound. nih.gov
Derivatization Strategies and Structure Reactivity/functionality Relationships
Functionalization at the Aromatic Ring
The aromatic ring of 4-chloro-N-methylideneaniline, inherited from the 4-chloroaniline (B138754) precursor, is amenable to various functionalization reactions. The chlorine substituent and the imine group significantly influence the regioselectivity of these transformations.
Electrophilic Aromatic Substitution: The chloro group is an ortho-, para-directing deactivator, while the N-methylidene group (an imine) is also generally deactivating. However, electrophilic substitution on the aniline (B41778) ring is possible. For instance, halogenation or nitration would likely occur at the positions ortho to the imine group (C2 and C6) due to the directing effect of the nitrogen atom, although the deactivating nature of the chlorine at the para position would make these reactions less favorable than in aniline itself.
Nucleophilic Aromatic Substitution (SNA_r): The presence of the electron-withdrawing chloro substituent makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction pathway that is generally difficult for unsubstituted benzene (B151609) rings. masterorganicchemistry.com The reactivity of chloroanilines in S_NA_r reactions can be enhanced by converting the amino group into a more electron-withdrawing group, such as an amide. acs.org For this compound, the imine group itself contributes to the electron deficiency of the ring, potentially facilitating the displacement of the chloride by strong nucleophiles. For instance, reactions with thiols or amines under specific conditions could lead to the corresponding thioether or diamine derivatives. Studies on related 2,4-dichloroquinazoline (B46505) precursors show that regioselective S_NA_r at the 4-position by amine nucleophiles is a well-documented and extensively studied reaction. mdpi.com
| Reaction Type | Reagents/Conditions | Potential Product |
| Halogenation | X₂, Lewis Acid | 2-Halo-4-chloro-N-methylideneaniline |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-chloro-N-methylideneaniline |
| Nucleophilic Substitution | R-SH, Base | 4-(Alkyl/Arylthio)-N-methylideneaniline |
| Nucleophilic Substitution | R₂NH | N¹,N¹-Dialkyl-N⁴-methylidenebenzene-1,4-diamine |
N-Substitution and Imine Bond Modification
The nitrogen atom and the carbon-nitrogen double bond of the imine moiety are key sites for derivatization, allowing for the introduction of a wide range of functional groups and the transformation into other important chemical entities.
N-Substitution: While direct N-alkylation or N-arylation of the imine nitrogen is not a common transformation, the precursor amine, 4-chloroaniline, can be readily N-substituted prior to imine formation. A variety of methods for the N-alkylation of amines have been developed, including reactions with alkyl halides and the use of metal catalysts. organic-chemistry.orgresearchgate.net For instance, triarylboranes have been shown to catalyze the N-alkylation of various amines with aryl esters. rsc.orgrsc.org
Imine Bond Modification: The C=N double bond is highly reactive and susceptible to a range of transformations:
Reduction: The imine can be readily reduced to the corresponding secondary amine, N-methyl-4-chloroaniline. A variety of reducing agents can be employed for this purpose, including sodium borohydride (B1222165) and catalytic hydrogenation. mit.eduorganic-chemistry.orgnih.govresearchgate.net This transformation is valuable for the synthesis of more flexible and basic amine structures.
Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the carbon atom of the imine, leading to the formation of α-substituted amines after workup. nih.govacs.orgresearchgate.nettcichemicals.commasterorganicchemistry.com This provides a powerful method for carbon-carbon bond formation.
Cycloaddition Reactions: The imine can participate in cycloaddition reactions. For example, the [2+2] cycloaddition with a ketene, generated in situ from an acyl chloride and a base, would yield a β-lactam (an azetidin-2-one). derpharmachemica.comresearchgate.nettandfonline.comnih.govscientific.net
| Reaction Type | Reagents/Conditions | Product Class |
| Reduction | NaBH₄ or H₂/Pd | Secondary Amine |
| Grignard Addition | R-MgBr, then H₂O | α-Substituted Amine |
| [2+2] Cycloaddition | RCOCl, Et₃N | β-Lactam (Azetidinone) |
Exploration of Heterocyclic Annulation Reactions
This compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
Quinoline (B57606) Synthesis: Several classic methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes syntheses, start from anilines. iipseries.org By using 4-chloroaniline (the precursor to our title compound) or its derivatives, substituted quinolines can be prepared. organic-chemistry.orgjocpr.comnih.govresearchgate.net For example, the reaction of an aniline with α,β-unsaturated aldehydes or ketones under acidic conditions can lead to the formation of the quinoline ring system.
Benzimidazole (B57391) Synthesis: Benzimidazoles can be synthesized from anilines and aldehydes. organic-chemistry.orgnih.gov A copper-catalyzed amination of N-aryl imines provides a route to benzimidazole structural units. organic-chemistry.org This suggests that this compound could be a suitable substrate for such transformations, leading to the formation of 5-chlorobenzimidazole (B1584574) derivatives. The intramolecular N-arylation of N-arylamidines is another route to benzimidazoles. rsc.orgacs.org
Azetidinone (β-Lactam) Synthesis: As mentioned previously, Schiff bases are key intermediates in the synthesis of azetidinones via the Staudinger cycloaddition. derpharmachemica.comresearchgate.nettandfonline.com The reaction of an imine, such as this compound, with chloroacetyl chloride in the presence of a base like triethylamine (B128534) is a common method for constructing the four-membered β-lactam ring. researchgate.netscientific.net
| Heterocycle | Synthetic Approach | Key Precursor |
| Quinoline | Skraup, Doebner-von Miller, Combes | 4-Chloroaniline |
| Benzimidazole | Cu-catalyzed amination of N-aryl imines | This compound |
| Azetidinone | [2+2] Cycloaddition with a ketene | This compound |
Impact of Structural Modifications on Electronic and Spectroscopic Properties
The electronic and spectroscopic properties of this compound derivatives are highly sensitive to structural modifications. These changes can be systematically studied to tune the molecule's absorption, emission, and nuclear magnetic resonance characteristics.
Electronic Properties and UV-Vis Spectroscopy: The introduction of substituents on the aromatic ring or on the imine nitrogen significantly alters the electronic transitions and, consequently, the UV-Vis absorption spectra. Electron-donating groups (EDGs) on the aniline ring will generally cause a bathochromic (red) shift of the absorption maxima, while electron-withdrawing groups (EWGs) will lead to a hypsochromic (blue) shift. nih.govresearchgate.nettandfonline.com The planarity of the molecule also plays a crucial role; increased conjugation, often associated with a more planar conformation, leads to longer absorption wavelengths.
NMR Spectroscopy: The chemical shifts in the ¹H and ¹³C NMR spectra are also strongly influenced by the electronic environment of the nuclei. jocpr.comnih.gov For instance, the chemical shift of the imine proton (–N=CH–) is sensitive to the nature of the substituents on the aromatic rings. DFT calculations on Schiff base metal complexes have shown that the nature of the metal ion and substituents on the aromatic rings significantly affects the ¹H NMR chemical shifts of the ligand protons. nih.govacs.orgunipa.it
| Modification | Expected Impact on λ_max | Expected Impact on ¹H NMR (Imine H) |
| EDG on aniline ring | Bathochromic shift | Upfield shift |
| EWG on aniline ring | Hypsochromic shift | Downfield shift |
| Increased planarity | Bathochromic shift | Varies with conformation |
Correlation of Molecular Structure with Catalytic Efficacy and Material Performance
The derivatization of this compound can lead to molecules with tailored properties for applications in catalysis and materials science.
Material Performance: Aniline and its derivatives are important monomers for the synthesis of conducting polymers. The properties of these polymers, such as their conductivity, solubility, and processability, are highly dependent on the nature and position of the substituents on the aniline ring. Derivatives of this compound could be explored as precursors for novel polymeric materials with specific electronic or optical properties. For instance, the incorporation of different functional groups could be used to modulate the polymer's band gap or to introduce sites for cross-linking or further functionalization.
| Application Area | Key Structural Features | Potential Advantage |
| Catalysis | Coordination sites (N, O, S), steric bulk | Tunable catalytic activity and selectivity |
| Conducting Polymers | Polymerizable groups, solubilizing groups | Modified conductivity, processability, and functionality |
Mechanistic Environmental Degradation Pathways of 4 Chloro N Methylideneaniline
Photolytic Degradation Mechanisms in Aquatic Environments
Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the transformation of organic pollutants in aquatic environments. For 4-Chloro-N-methylideneaniline, photolysis can be initiated by the absorption of solar radiation, leading to the excitation of the molecule and subsequent chemical reactions. The presence of the aromatic ring and the chlorine substituent influences the electronic properties of the molecule, making it susceptible to photodegradation.
Direct photolysis of chloroanilines in aqueous solutions can occur, though the rates can be slow. The primary mechanism often involves the homolytic cleavage of the carbon-chlorine (C-Cl) bond, generating a highly reactive aryl radical and a chlorine radical. The aryl radical can then undergo a variety of reactions, including hydrogen abstraction from the solvent (water) to form N-methylideneaniline, or reactions with dissolved oxygen to form hydroxylated and other oxidized products.
Indirect photolysis, mediated by natural photosensitizers present in water bodies such as humic and fulvic acids, can also play a crucial role. These substances absorb sunlight and transfer the energy to the pollutant molecule or generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which then attack the this compound molecule. The attack by hydroxyl radicals is particularly effective, leading to the addition to the aromatic ring and the formation of various hydroxylated intermediates.
Studies on related chloroanilines have shown that photodegradation in the presence of photocatalysts like titanium dioxide (TiO₂) significantly enhances the degradation rate. mdpi.comresearchgate.net In such systems, UV irradiation of TiO₂ generates electron-hole pairs, which in turn produce highly reactive hydroxyl radicals on the catalyst surface. These radicals can then mineralize the organic pollutant. The proposed mechanism for the photodegradation of aniline (B41778) and chloroanilines suggests the formation of aminophenols as primary intermediates, followed by further oxidation to benzoquinone and subsequent ring-opening to form aliphatic carboxylic acids, and ultimately, mineralization to CO₂, water, and inorganic ions like Cl⁻ and NH₄⁺. mdpi.com
| Photodegradation Pathway | Initiating Step | Key Intermediates/Products | Influencing Factors |
| Direct Photolysis | Absorption of UV radiation by the molecule | Aryl radicals, N-methylideneaniline, hydroxylated derivatives | Wavelength and intensity of light |
| Indirect Photolysis | Energy transfer from photosensitizers (e.g., humic acids) | Singlet oxygen, hydroxyl radicals, hydroxylated intermediates | Concentration of photosensitizers and dissolved oxygen |
| Photocatalysis (e.g., with TiO₂) | Generation of electron-hole pairs in the photocatalyst | Hydroxyl radicals, aminophenols, benzoquinone, carboxylic acids | Catalyst concentration, pH, UV light intensity |
Hydrolytic Cleavage Pathways and Products
Hydrolysis is a chemical process in which a molecule of water cleaves one or more chemical bonds. In the case of this compound, the most susceptible bond to hydrolysis is the carbon-nitrogen double bond (C=N) of the imine group. Imines, also known as Schiff bases, are generally susceptible to hydrolysis, which reverses their formation from a primary amine and a carbonyl compound. mdpi.commasterorganicchemistry.com
The hydrolysis of this compound would yield 4-chloroaniline (B138754) and formaldehyde (B43269). This reaction is typically catalyzed by acid or base, although it can also occur at neutral pH, albeit at a slower rate.
Mechanism of Hydrolysis:
Under acidic conditions, the nitrogen atom of the imine is protonated, forming an iminium ion. This protonation makes the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of the amine to regenerate the carbonyl compound and the protonated amine. masterorganicchemistry.com
The stability of the imine bond towards hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. However, the fundamental pathway of cleavage to an amine and an aldehyde or ketone is a well-established reaction for imines. mdpi.com Research on the hydrolysis of N-phenylimide herbicides, which also contain a nitrogen-carbon linkage, has shown that the rate of hydrolysis is significantly dependent on pH, with base-catalyzed hydrolysis being a primary degradation route. researchgate.net
| Reactant | Hydrolysis Products | Conditions |
| This compound | 4-Chloroaniline and Formaldehyde | Acidic, basic, or neutral aqueous environments |
Biotransformation Mechanisms by Microorganisms (without ecotoxicity focus)
Microbial degradation is a key process in the removal of organic pollutants from the environment. Various microorganisms, particularly bacteria, have demonstrated the ability to utilize aromatic amines as a source of carbon and energy. nih.gov The biotransformation of this compound would likely proceed in two main stages: the initial cleavage of the imine bond, followed by the degradation of the resulting 4-chloroaniline.
The initial step is likely the enzymatic hydrolysis of the imine bond, similar to the chemical hydrolysis described above, to yield 4-chloroaniline and formaldehyde. Formaldehyde can be readily assimilated by many microorganisms into their central metabolic pathways.
The subsequent degradation of 4-chloroaniline has been the subject of several studies. Bacteria capable of degrading chloroanilines have been isolated from soil and other environments. mdpi.com The typical aerobic degradation pathway for chloroanilines involves an initial attack by a dioxygenase enzyme, which incorporates two hydroxyl groups onto the aromatic ring to form a chlorocatechol. This is followed by ring cleavage, which can occur through either an ortho- or meta-cleavage pathway, leading to the formation of intermediates that can enter the tricarboxylic acid (TCA) cycle. nih.gov
For instance, studies on the biodegradation of 4-chloroaniline by bacterial strains such as Acinetobacter baumannii and Pseudomonas putida have shown that degradation proceeds via a modified ortho-cleavage pathway, with the induction of chlorocatechol 1,2-dioxygenase. mdpi.com This process results in the liberation of the chloride ion and the complete mineralization of the aromatic ring.
| Microorganism Type | Degradation Pathway | Key Enzymes | Metabolic Intermediates |
| Aerobic Bacteria | Hydrolysis of imine bond, followed by aerobic degradation of 4-chloroaniline | Imine hydrolase (putative), Dioxygenase, Chlorocatechol dioxygenase | 4-Chloroaniline, Formaldehyde, Chlorocatechol, Ring-cleavage products |
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). dntb.gov.ua AOPs are particularly effective for the degradation of recalcitrant organic compounds like chlorinated aromatic compounds.
Several AOPs can be employed for the degradation of this compound. These include:
Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) in the presence of ferrous ions (Fe²⁺) to generate hydroxyl radicals. The efficiency of this process can be enhanced by UV irradiation (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺.
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose in water to form hydroxyl radicals.
UV/H₂O₂: The photolysis of hydrogen peroxide with UV light generates hydroxyl radicals, which then attack the pollutant.
Heterogeneous Photocatalysis: As mentioned in the photolytic degradation section, the use of semiconductor photocatalysts like TiO₂ under UV irradiation is a highly effective AOP. mdpi.com
The degradation of aromatic compounds by AOPs is initiated by the electrophilic attack of hydroxyl radicals on the aromatic ring, leading to the formation of hydroxylated intermediates. mdpi.com For this compound, this would result in the formation of hydroxylated chloroanilines and other oxidized species. Continued attack by hydroxyl radicals leads to the opening of the aromatic ring and the formation of smaller, more biodegradable organic acids, and ultimately to complete mineralization.
Comparative studies on the degradation of similar compounds, such as phenylurea herbicides, have shown that a combination of AOPs (e.g., UV/O₃/TiO₂) can lead to higher degradation rates than individual processes. researchgate.net The choice of a specific AOP would depend on factors such as the concentration of the pollutant, the water matrix, and economic considerations.
| AOP Method | Primary Oxidant | General Mechanism |
| Fenton/Photo-Fenton | Hydroxyl radical (•OH) | Catalytic decomposition of H₂O₂ by Fe²⁺ (enhanced by UV light) |
| Ozonation | Ozone (O₃), Hydroxyl radical (•OH) | Direct reaction with O₃ or decomposition of O₃ to •OH |
| UV/H₂O₂ | Hydroxyl radical (•OH) | Photolysis of H₂O₂ by UV light |
| **Heterogeneous Photocatalysis (e.g., UV/TiO₂) ** | Hydroxyl radical (•OH) | Generation of •OH on the surface of an irradiated semiconductor |
Future Research Directions and Emerging Opportunities
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry presents a transformative opportunity for the study of 4-Chloro-N-methylideneaniline. AI and ML algorithms can be trained on existing datasets of related compounds to predict the properties and reactivity of novel derivatives. This predictive power can significantly accelerate the discovery of new functional molecules by identifying promising candidates for synthesis and testing, thereby reducing the time and cost associated with traditional trial-and-error approaches. For instance, predictive models could forecast the electronic, optical, or catalytic properties of newly designed this compound-based structures, guiding synthetic efforts toward molecules with desired functionalities.
Development of Advanced Characterization Techniques
A comprehensive understanding of the structure-property relationships of this compound and its derivatives relies on sophisticated characterization techniques. Future research will benefit from the application of advanced spectroscopic and microscopic methods to probe the electronic structure, molecular dynamics, and solid-state packing of these compounds in greater detail. Techniques such as ultrafast transient absorption spectroscopy could be employed to study excited-state dynamics in photoactive derivatives, while advanced solid-state NMR and X-ray diffraction techniques can provide detailed insights into their crystalline arrangements and intermolecular interactions.
Design of Next-Generation Functional Materials
The inherent structural features of this compound make it an attractive building block for the design of novel functional materials. Future research is expected to focus on incorporating this moiety into polymers, metal-organic frameworks (MOFs), and other extended structures to create materials with tailored electronic, optical, and magnetic properties. For example, the development of conductive polymers based on this compound could lead to new applications in organic electronics. Similarly, its integration into porous materials could result in new sensors or storage media.
Expanding Catalytic Scope and Efficiency
The catalytic potential of metal complexes derived from this compound and related Schiff base ligands is an area ripe for further exploration. Future research will likely focus on expanding the scope of catalytic reactions mediated by these complexes and improving their efficiency and selectivity. This could involve the design of new ligand architectures to fine-tune the steric and electronic environment of the metal center, leading to enhanced catalytic performance in a wider range of organic transformations. Furthermore, the immobilization of these catalysts on solid supports could facilitate their recovery and reuse, contributing to more sustainable chemical processes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-Chloro-N-methylideneaniline with high purity, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like 4-chloroaniline (CAS 95-69-2) are often purified using column chromatography or recrystallization. Analytical techniques such as FTIR (to confirm functional groups) and HPLC (to assess purity ≥98%) are critical. Reference standards for comparison are available in Environmental and Analytical Certification lists .
- Quality Control : Use GC-MS to detect impurities (e.g., residual solvents or byproducts) and validate purity against certified reference materials (CRMs) listed in EPA Method 8270B .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Spectroscopy : ¹H/¹³C NMR resolves structural isomers by comparing chemical shifts with databases like those in SHELX-refined crystallographic data . UV-Vis spectroscopy can monitor electronic transitions in solution (e.g., λmax ~270 nm for aromatic amines).
- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase separates derivatives. Retention indices should align with CRMs such as "4-Chloro-2-methylaniline Solution" (100 µg/mL in methanol) .
Q. How does the stability of this compound vary under different storage conditions?
- Stability Testing : Store at -20°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation products via LC-MS. Degradation pathways may involve hydrolysis of the imine bond, detectable by FTIR (loss of C=N stretch at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) : Use functionals like B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, predicting electrophilic/nucleophilic sites. Correlation-energy formulas (e.g., Colle-Salvetti) validate electron density distributions .
- Reactivity Insights : Simulate reaction pathways (e.g., nucleophilic attack at the methylidene group) using Gaussian or ORCA software. Compare computed IR spectra with experimental data to validate models .
Q. How can contradictions in reaction yield data be systematically resolved?
- Data Analysis : Apply iterative error analysis (e.g., ANOVA for batch variations) and control for variables like solvent polarity (e.g., THF vs. DMF). Cross-reference synthetic protocols from pharmaceutical patents (e.g., Medazepam synthesis using 4-chloro-N-methylaniline derivatives) to identify optimal conditions .
- Reproducibility : Use DOE (Design of Experiments) to test factors such as temperature (20–100°C) and catalyst loading (0.1–5 mol%).
Q. What mechanistic insights can isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N) provide for reactions involving this compound?
- Isotopic Studies : Label the methylidene nitrogen (<sup>15</sup>N) to track imine bond cleavage via <sup>15</sup>N NMR. Kinetic isotope effects (KIE) can distinguish between concerted and stepwise mechanisms in condensation reactions .
- Applications : Study tautomerization equilibria using deuterated solvents (e.g., D2O) to assess proton exchange rates .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
